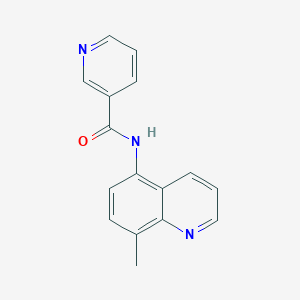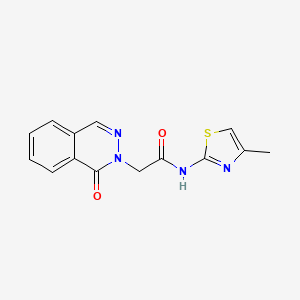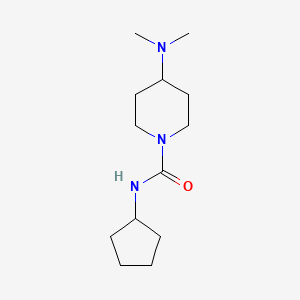
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide, also known as MQPA, is a chemical compound that has gained significant attention in the field of scientific research. MQPA is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in several physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the activity of several serine proteases, including thrombin, trypsin, and factor Xa. N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has also been found to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Wirkmechanismus
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide inhibits serine proteases by binding to their active sites and blocking their enzymatic activity. It forms a covalent bond with the active site serine residue of the protease, resulting in irreversible inhibition. This mechanism of action makes N-(8-methylquinolin-5-yl)pyridine-3-carboxamide a potent inhibitor of several serine proteases.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells, reduce inflammation, and prevent viral replication. N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has also been shown to have anti-coagulant properties, which could be useful in the treatment of thrombotic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, which makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, N-(8-methylquinolin-5-yl)pyridine-3-carboxamide has some limitations, including its irreversible inhibition of serine proteases, which could lead to off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(8-methylquinolin-5-yl)pyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and viral infections. Another direction is to develop more specific and reversible inhibitors of serine proteases. Additionally, the development of new techniques for the delivery of N-(8-methylquinolin-5-yl)pyridine-3-carboxamide could enhance its therapeutic potential.
Synthesemethoden
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 8-methylquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
N-(8-methylquinolin-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-6-7-14(13-5-3-9-18-15(11)13)19-16(20)12-4-2-8-17-10-12/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOSIPIGDGSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CN=CC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
amine](/img/structure/B7497671.png)

![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
